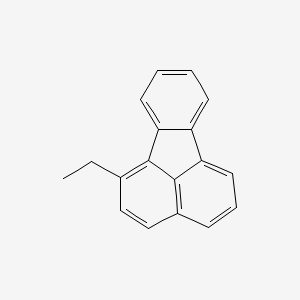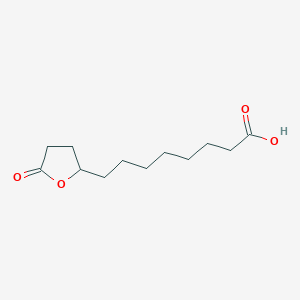
8-(5-Oxooxolan-2-YL)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Oxooxolan-2-yl)octanoic acid is an organic compound belonging to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is found in Phaseolus vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Oxooxolan-2-yl)octanoic acid typically involves the reaction of octanoic acid with an appropriate oxolan derivative under controlled conditions. The reaction conditions often include the use of a catalyst to facilitate the formation of the oxolan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(5-Oxooxolan-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
8-(5-Oxooxolan-2-yl)octanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 8-(5-Oxooxolan-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate in enzymatic reactions, influencing various metabolic processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A straight-chain saturated fatty acid with similar properties.
Caprylic acid: Another medium-chain fatty acid with comparable applications.
8-(5-Hexylfuran-2-yl)octanoic acid: A structurally similar compound with different functional groups.
Uniqueness
8-(5-Oxooxolan-2-yl)octanoic acid is unique due to its specific oxolan ring structure, which imparts distinct chemical and biological properties compared to other medium-chain fatty acids.
Properties
CAS No. |
53279-37-1 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
8-(5-oxooxolan-2-yl)octanoic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)7-5-3-1-2-4-6-10-8-9-12(15)16-10/h10H,1-9H2,(H,13,14) |
InChI Key |
SAHSZEZNXHBRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
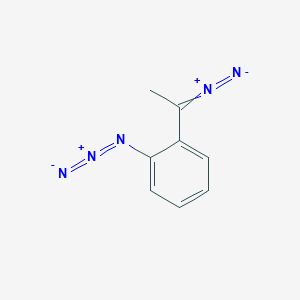
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
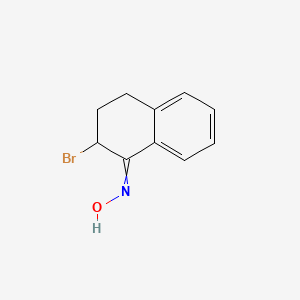
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
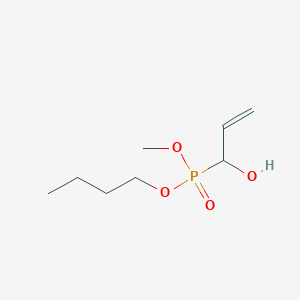
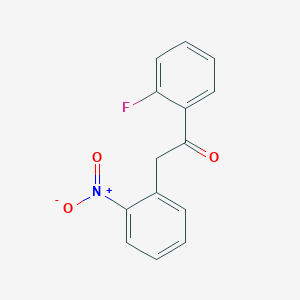
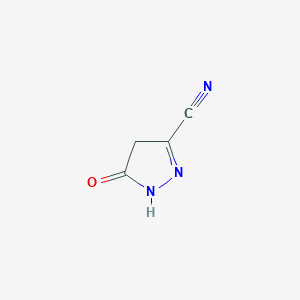
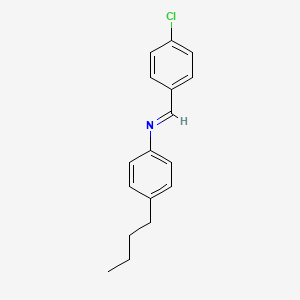
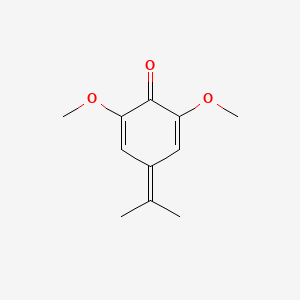
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

